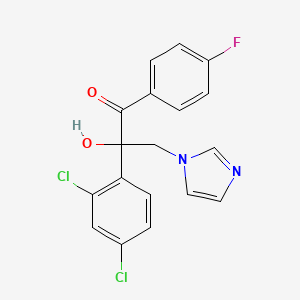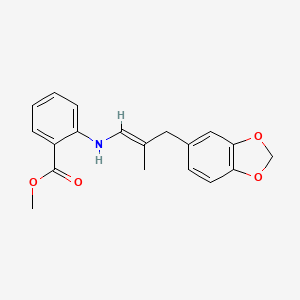
N-(N-(N2,N6-Bis((benzyloxy)carbonyl)-L-lysyl)glycyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rosmarinus Officinalis Extract , is a natural compound derived from the leaves of the rosemary plant. This extract is widely recognized for its potent antioxidant properties, which make it valuable in various industries, including cosmetics, food, and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Rosmarinus Officinalis Extract is typically obtained through extraction processes rather than synthetic routes. The most common method involves solvent extraction, where the leaves of the rosemary plant are soaked in a solvent such as ethanol or hexane. The mixture is then subjected to processes like maceration or percolation to extract the active compounds.
Industrial Production Methods
In industrial settings, the extraction process is often scaled up using large extraction tanks and advanced techniques like supercritical fluid extraction. This method uses supercritical carbon dioxide as a solvent, which allows for efficient extraction of the active compounds without leaving harmful residues.
Analyse Chemischer Reaktionen
Types of Reactions
Rosmarinus Officinalis Extract primarily undergoes oxidation and reduction reactions due to its high content of phenolic compounds. These reactions are crucial for its antioxidant activity.
Common Reagents and Conditions
Common reagents used in reactions involving Rosmarinus Officinalis Extract include hydrogen peroxide for oxidation and sodium borohydride for reduction. These reactions are typically carried out under mild conditions to preserve the integrity of the phenolic compounds.
Major Products Formed
The major products formed from these reactions are various oxidized and reduced forms of the phenolic compounds present in the extract. These products contribute to the extract’s antioxidant properties.
Wissenschaftliche Forschungsanwendungen
Rosmarinus Officinalis Extract has a wide range of scientific research applications:
Chemistry: Used as a natural antioxidant in polymer chemistry to prevent degradation.
Biology: Studied for its antimicrobial properties against various pathogens.
Medicine: Investigated for its potential in treating inflammatory conditions and as a neuroprotective agent.
Wirkmechanismus
The primary mechanism by which Rosmarinus Officinalis Extract exerts its effects is through its antioxidant activity. The phenolic compounds in the extract scavenge free radicals, thereby preventing oxidative damage to cells and tissues. This activity is mediated through molecular pathways involving the upregulation of antioxidant enzymes and the inhibition of pro-oxidant enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thymus Vulgaris Extract: Another plant extract with strong antioxidant properties.
Salvia Officinalis Extract: Known for its antimicrobial and antioxidant activities.
Origanum Vulgare Extract: Contains phenolic compounds with antioxidant and antimicrobial properties.
Uniqueness
What sets Rosmarinus Officinalis Extract apart from these similar compounds is its unique composition of phenolic diterpenes, such as carnosic acid and carnosol, which are particularly effective in neutralizing free radicals and providing long-lasting antioxidant effects .
Eigenschaften
CAS-Nummer |
84697-19-8 |
|---|---|
Molekularformel |
C26H32N4O8 |
Molekulargewicht |
528.6 g/mol |
IUPAC-Name |
2-[[2-[[(2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C26H32N4O8/c31-22(28-16-23(32)33)15-29-24(34)21(30-26(36)38-18-20-11-5-2-6-12-20)13-7-8-14-27-25(35)37-17-19-9-3-1-4-10-19/h1-6,9-12,21H,7-8,13-18H2,(H,27,35)(H,28,31)(H,29,34)(H,30,36)(H,32,33)/t21-/m0/s1 |
InChI-Schlüssel |
FIHSHUVRQWJTPB-NRFANRHFSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















